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Compound of Interest

Compound Name: Vilaprisan

Cat. No.: B611686 Get Quote

Disclaimer: The clinical development of Vilaprisan was discontinued due to safety concerns

arising from long-term rodent studies, which included findings of abnormalities in the adrenal

glands, uterus, and skin.[1][2] While hepatotoxicity is a known concern for the class of

Selective Progesterone Receptor Modulators (SPRMs), specific details regarding Vilaprisan-

induced liver injury in these preclinical studies are not extensively published. Therefore, this

guide is based on the known class effects of SPRMs, the established mechanisms of

progesterone-related liver injury, and general principles of drug-induced liver injury (DILI)

assessment in animal models.

Frequently Asked Questions (FAQs)
Q1: Why is hepatotoxicity a concern for Vilaprisan, a selective progesterone receptor

modulator (SPRM)?

A1: While the primary reasons for halting Vilaprisan's development were related to long-term

findings in other organs in rodent studies, hepatotoxicity is a known class effect of SPRMs.[3]

[4] For instance, ulipristal acetate, another SPRM, has been associated with cases of severe

liver injury in clinical use.[5] Furthermore, progesterone itself has been shown to exacerbate

drug-induced liver injury in animal models, suggesting a potential mechanism for progesterone

receptor modulators to influence liver health.

Q2: What is the likely mechanism of Vilaprisan-induced hepatotoxicity?
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A2: The precise mechanism for Vilaprisan is not fully elucidated. However, based on studies of

progesterone's effect on the liver, a plausible hypothesis involves the modulation of immune

responses within the liver. Progesterone can exacerbate immune-mediated hepatotoxic

responses, a process that involves Kupffer cells (the resident macrophages of the liver) and the

Extracellular signal-regulated kinase (ERK) pathway. This can lead to an inflammatory

cascade, contributing to liver cell damage.

Q3: Which animal models are most suitable for studying Vilaprisan-induced hepatotoxicity?

A3: Rodent models, such as Sprague-Dawley rats and C57BL/6 mice, are commonly used for

DILI studies and were used in the long-term carcinogenicity studies of Vilaprisan and other

SPRMs like ulipristal acetate. The choice of species and strain may depend on the specific

research question, as metabolic profiles and susceptibility to liver injury can vary.

Q4: What are the key indicators of hepatotoxicity to monitor in animal models treated with

Vilaprisan?

A4: Key indicators include:

Biochemical markers: Elevated serum levels of alanine aminotransferase (ALT) and

aspartate aminotransferase (AST) are primary indicators of hepatocellular injury. Alkaline

phosphatase (ALP) and bilirubin can indicate cholestatic injury.

Histopathology: Microscopic examination of liver tissue is crucial for identifying cellular

necrosis, inflammation, steatosis (fatty change), and other structural changes.

Organ weight: An increase in liver-to-body weight ratio can suggest organ swelling or

hypertrophy.
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Issue Potential Cause Troubleshooting Steps

High mortality in high-dose

groups

Dose is too high and causing

acute systemic toxicity, not just

hepatotoxicity.

- Perform a dose-range finding

study with smaller dose

increments.- Monitor animals

more frequently for clinical

signs of distress.- Consider a

different route of administration

that may reduce peak plasma

concentrations.

No significant elevation in

ALT/AST levels

- Dose is too low.- Duration of

treatment is too short.- Animal

model is resistant to

Vilaprisan-induced

hepatotoxicity.- Timing of blood

collection is not optimal.

- Increase the dose in

subsequent cohorts.- Extend

the duration of the study.-

Consider using a different,

more susceptible rodent

strain.- Conduct a time-course

study to determine the peak of

enzyme elevation.

Inconsistent histopathological

findings

- Variability in individual animal

responses.- Improper tissue

fixation or processing.-

Subjectivity in pathological

assessment.

- Increase the number of

animals per group to improve

statistical power.- Ensure

standardized protocols for

tissue collection, fixation, and

staining.- Have a board-

certified veterinary pathologist

perform a blinded evaluation of

the slides.

Discrepancy between

biochemical and

histopathological findings

- Mild cellular damage may not

be sufficient to cause

significant enzyme leakage.-

Enzyme levels may have

already peaked and returned

to baseline at the time of

necropsy.

- Correlate findings with other

markers of liver injury (e.g.,

inflammatory cytokines,

oxidative stress markers).-

Include interim blood collection

points to capture the kinetics of

liver enzyme changes.
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Quantitative Data
Specific quantitative data on Vilaprisan-induced hepatotoxicity from preclinical studies is not

publicly available. However, data from a 104-week carcinogenicity study of another SPRM,

ulipristal acetate, in Sprague-Dawley rats provides a relevant example of dose levels used in

long-term rodent studies.

Table 1: Ulipristal Acetate Dose Levels in a 104-Week Rat Carcinogenicity Study

Group Dose (mg/kg/day) Observations

Control Vehicle No treatment-related findings.

Low Dose 1

Non-neoplastic findings in

various organs, considered

related to the pharmacological

action of the compound.

Mid Dose 3
Dose-dependent non-

neoplastic findings.

High Dose 10

UPA exposure was 67 times

the human therapeutic

exposure. Non-neoplastic

findings in the liver and other

organs were observed.

Experimental Protocols
The following are generalized protocols for assessing DILI, which can be adapted for studying

Vilaprisan.

Protocol 1: Acute Hepatotoxicity Study in Mice
Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Acclimatization: Acclimatize animals for at least one week before the experiment.

Grouping: Randomly assign animals to groups (n=8-10 per group):

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)

Group 2: Vilaprisan (Low dose)

Group 3: Vilaprisan (Mid dose)

Group 4: Vilaprisan (High dose)

Group 5: Positive control (e.g., Acetaminophen, 300 mg/kg)

Dosing: Administer Vilaprisan or vehicle orally (p.o.) once daily for 7 to 14 days. Doses

should be determined from range-finding studies.

Monitoring: Monitor animals daily for clinical signs of toxicity.

Sample Collection: 24 hours after the last dose, collect blood via cardiac puncture under

anesthesia for serum biochemistry (ALT, AST).

Necropsy: Euthanize animals and perform a gross examination. Collect the liver, weigh it,

and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze another

portion in liquid nitrogen for molecular analysis.

Analysis: Analyze serum for liver enzymes. Process fixed liver tissue for hematoxylin and

eosin (H&E) staining and microscopic evaluation.

Protocol 2: Sub-chronic Hepatotoxicity Study in Rats
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

Acclimatization: Acclimatize animals for at least one week.

Grouping: Randomly assign animals to groups (n=10 per sex per group):

Group 1: Vehicle control

Group 2: Vilaprisan (Low dose)

Group 3: Vilaprisan (Mid dose)
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Group 4: Vilaprisan (High dose)

Dosing: Administer Vilaprisan or vehicle orally (p.o.) once daily for 28 or 90 days.

Monitoring: Conduct weekly clinical observations and body weight measurements.

Sample Collection: Collect blood at baseline and at the end of the study for hematology and

serum biochemistry.

Necropsy and Histopathology: At the end of the treatment period, euthanize the animals and

perform a full necropsy. Weigh the liver and other organs. Collect liver tissue for

histopathological examination.
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Caption: Hypothetical signaling pathway of Vilaprisan-exacerbated DILI.
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Caption: General experimental workflow for a DILI study.
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Caption: Troubleshooting decision tree for unexpected results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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